molecular formula C26H34N4O4 B4147553 1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4147553
M. Wt: 466.6 g/mol
InChI Key: KBOBTWKRIJFNPE-UHFFFAOYSA-N
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Description

1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes multiple pyrrolidinyl and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Step 1: Formation of the pyrrolidinyl intermediate through a cyclization reaction.

    Step 2: Introduction of the benzyl group via a nucleophilic substitution reaction.

    Step 3: Coupling of the piperidinyl group through a condensation reaction.

    Step 4: Final cyclization to form the pyrrolidinedione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-oxo-1,2-dihydropyridin-3-ylcarbamate
  • 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride

Uniqueness

1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of pyrrolidinyl and piperidinyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c31-23-3-1-12-28(23)16-11-19-9-14-27(15-10-19)22-17-25(33)30(26(22)34)18-20-5-7-21(8-6-20)29-13-2-4-24(29)32/h5-8,19,22H,1-4,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOBTWKRIJFNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2CCN(CC2)C3CC(=O)N(C3=O)CC4=CC=C(C=C4)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

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